4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

説明

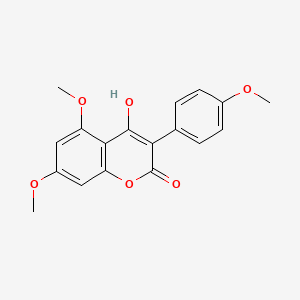

4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H16O6 and its molecular weight is 328.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, also known as 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one, is a compound belonging to the flavonoid family, specifically classified as a coumarin. Its structure includes multiple methoxy groups, which are known to influence its biological properties. This article explores the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties.

- Chemical Formula: C₁₈H₁₆O₆

- Molecular Weight: 328.316 g/mol

- CAS Registry Number: 14736-59-5

- IUPAC Name: this compound

Antioxidant Activity

The compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. For instance, a study reported an SC50 value of 40.4 µg/mL for free radical scavenging activity using the DPPH assay, indicating its potential as a natural antioxidant .

| Compound | SC50 Value (µg/mL) |

|---|---|

| This compound | 40.4 |

| Ascorbic Acid (Control) | 1.65 |

Anti-inflammatory Effects

Research indicates that this flavonoid possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. One study highlighted its ability to downregulate TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Anticancer Properties

The compound has demonstrated anticancer effects in several studies. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, it was effective against breast cancer cells by inhibiting proliferation and promoting cell death .

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Pathways: The presence of hydroxyl groups enhances its electron-donating ability, allowing it to neutralize reactive oxygen species (ROS).

- Inflammation Pathways: By inhibiting NF-kB signaling, it reduces the expression of inflammatory mediators.

- Apoptotic Pathways: The compound triggers mitochondrial pathways leading to apoptosis in cancer cells.

Case Studies

-

Study on Antioxidant Activity:

A comparative analysis with other flavonoids showed that this compound had superior antioxidant capacity due to its unique methoxy substitutions . -

Anti-inflammatory Research:

In a controlled experiment involving human monocytes, treatment with this flavonoid resulted in a significant decrease in IL-1β production compared to untreated controls . -

Anticancer Efficacy:

A study involving various cancer cell lines demonstrated that this compound inhibited cell growth by inducing G1 phase arrest and apoptosis through intrinsic pathways .

特性

IUPAC Name |

4-hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)15-17(19)16-13(23-3)8-12(22-2)9-14(16)24-18(15)20/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPCCVCJEXOHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163690 | |

| Record name | NSC240921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14736-59-5 | |

| Record name | NSC240921 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC240921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIMETHOXY-4-HYDROXY-3-(4-METHOXYPHENYL)COUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HCS7C0KBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。